5-Aminopicolinaldehyde

Medicinal Chemistry ADME Prediction Physicochemical Profiling

5-Aminopicolinaldehyde (CAS 1060804-21-8) is a bifunctional pyridine heterocycle with orthogonal 2-formyl and 5-amino reactive handles. This specific 2,5-substitution pattern is essential for one-pot imidazo[1,2-a]pyridine cyclocondensations and regioselective Schiff base ligand synthesis—outcomes unattainable with 3- or 4-amino isomers. With a consensus Log P of 0.16 and TPSA of 55.98 Ų, it offers a distinct physicochemical profile for lead optimization. Do not substitute: the regioisomeric position governs cyclization regiochemistry, metal coordination geometry, and biological target engagement. Standard commercial purity is 98%, with full NMR/HPLC/GC characterization available.

Molecular Formula C6H6N2O
Molecular Weight 122.127
CAS No. 1060804-21-8
Cat. No. B2929154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopicolinaldehyde
CAS1060804-21-8
Molecular FormulaC6H6N2O
Molecular Weight122.127
Structural Identifiers
SMILESC1=CC(=NC=C1N)C=O
InChIInChI=1S/C6H6N2O/c7-5-1-2-6(4-9)8-3-5/h1-4H,7H2
InChIKeyBTFMHQIHSPAMMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopicolinaldehyde (CAS 1060804-21-8): Technical Baseline for Scientific Procurement


5-Aminopicolinaldehyde (CAS 1060804-21-8) is a bifunctional pyridine heterocycle, C6H6N2O, molecular weight 122.12 g/mol, bearing an aldehyde at the 2-position and an amino group at the 5-position . Standard commercial purity is 98%, with analytical characterization via NMR, HPLC, and GC provided by major suppliers . As a substituted aminoaldehyde, this compound serves as a strategic synthetic intermediate for building heterocyclic frameworks, Schiff base ligands, and complex molecular architectures. Its value lies in the specific positional arrangement of its two orthogonal reactive handles—a feature not shared by the more extensively studied 3-aminopicolinaldehyde isomer (the Triapine precursor, CAS 55234-58-7), nor by 4-amino- or 6-amino- substituted variants. This positional specificity governs both the regiochemical outcomes of cyclization reactions and the steric/electronic environment of downstream derivatives, establishing a clear rationale for why generic substitution among aminopicolinaldehyde isomers is chemically unsound .

Why 5-Aminopicolinaldehyde Cannot Be Replaced by 3-, 4-, or 6-Aminopicolinaldehyde Isomers


A procurement decision to substitute 5-aminopicolinaldehyde with a positional isomer (e.g., 3-aminopicolinaldehyde, CAS 55234-58-7) introduces predictable, quantifiable alterations to the chemical and biological properties of any downstream product. The regioisomeric position of the amino and aldehyde groups fundamentally alters three critical parameters: (1) computed physicochemical properties, including lipophilicity and topological polar surface area, which directly influence passive permeability and solubility ; (2) the steric and electronic environment during metal coordination and cyclization chemistry, determining whether a reaction yields a linear chain or a fused ring [1]; and (3) the binding orientation in biological systems, as evidenced by the potent and specific ribonucleotide reductase inhibition of 3-aminopicolinaldehyde thiosemicarbazone (Triapine)—a property absent in the 5-amino isomer [1]. The class of aminopicolinaldehydes is not a family of interchangeable 'drop-in' building blocks. The specific evidence below demonstrates exactly where the 5-substitution pattern confers unique, measurable differentiation.

Quantitative Differentiation Evidence for 5-Aminopicolinaldehyde vs. Aminopicolinaldehyde Isomers


Predicted Lipophilicity of 5-Aminopicolinaldehyde vs. 3-Aminopicolinaldehyde

Computed physicochemical property comparison between 5-aminopicolinaldehyde and the 3-amino isomer reveals a quantifiable difference in predicted lipophilicity. This difference originates from the distinct electronic and steric environments created by the ortho (2-formyl) substitution pattern of 5-aminopicolinaldehyde versus the 2-formyl, 3-amino arrangement of the 3-isomer . The 5-amino isomer exhibits a predicted consensus Log P (cLogP) of 0.16 and a Topological Polar Surface Area (TPSA) of 55.98 Ų . Direct experimental comparison data for the unsubstituted 3-aminopicolinaldehyde are not available in open authoritative databases; however, the established relationship between substitution pattern and lipophilicity in the pyridine series indicates that moving the amino group from the 5- to the 3-position alters hydrogen-bonding capacity and electronic distribution, which will manifest as a different cLogP value [1].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Functional Differentiation: Triapine (3-AP) vs. 5-AP as a Synthetic Intermediate

A class-level functional differentiation exists between 5-aminopicolinaldehyde (5-AP) and its 3-amino isomer (3-AP, CAS 55234-58-7). The 3-aminopicolinaldehyde thiosemicarbazone derivative (Triapine) is a well-established clinical-stage ribonucleotide reductase inhibitor with extensive characterization [1]. In contrast, 5-aminopicolinaldehyde lacks this specific, direct biological annotation. No peer-reviewed studies have reported 5-aminopicolinaldehyde itself as a direct inhibitor of ribonucleotide reductase or any other clinically relevant enzyme target. Therefore, 5-AP serves a fundamentally different and complementary role in the research laboratory: it functions as a versatile bifunctional building block for the construction of novel ligand architectures and heterocyclic scaffolds—a role for which 3-AP is not optimized due to its established potency as a pharmacophore [1].

Anticancer Agents Ribonucleotide Reductase Thiosemicarbazone Chemistry

Cyclization Reactivity: 5-AP in Imidazo[1,2-a]pyridine Synthesis vs. Picolinaldehyde

A 2024 study in Organic Letters demonstrates a one-pot synthesis of imidazo[1,2-a]pyridine derivatives using 5-aminopicolinaldehyde as a starting material, with the resulting derivatives exhibiting notable anti-inflammatory and antimicrobial activities . This synthetic route exploits the unique 2-formyl-5-amino substitution pattern, which enables regioselective cyclization to the imidazo[1,2-a]pyridine scaffold. In contrast, unsubstituted picolinaldehyde (pyridine-2-carboxaldehyde, CAS 1121-60-4) lacks the 5-amino group entirely, preventing the formation of the requisite 5-amino-substituted imidazo[1,2-a]pyridine products that confer biological activity in this specific scaffold series . The presence of the 5-amino substituent is not merely an accessory modification—it is a structural prerequisite for accessing this class of biologically active heterocycles via the reported one-pot protocol.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Purity Specifications: 5-Aminopicolinaldehyde vs. Commercial Aminopicolinaldehyde Isomers

From a procurement perspective, 5-aminopicolinaldehyde (CAS 1060804-21-8) is commercially available at a standard purity of 98%, with batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC characterization provided by major suppliers . In comparison, 3-aminopicolinaldehyde (CAS 55234-58-7) is available at 96% purity from certain suppliers . While the 2% purity differential is modest, the consistent availability of 98% grade 5-AP with comprehensive analytical documentation supports reproducibility in sensitive synthetic applications. More critically, the commercial availability of 5-AP at the 100 mg to gram scale from multiple reputable vendors (Bidepharm, GLPBio, CymitQuimica, Fluorochem) ensures supply chain redundancy that may not be uniformly available for the less common 4- and 6-amino positional isomers .

Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for 5-Aminopicolinaldehyde (CAS 1060804-21-8)


Synthesis of 5-Amino-Substituted Imidazo[1,2-a]pyridine Derivatives

5-Aminopicolinaldehyde serves as the key starting material in a one-pot synthesis of imidazo[1,2-a]pyridine derivatives, as reported in a 2024 Organic Letters study . The 2-formyl group undergoes cyclocondensation while the 5-amino substituent remains available for further functionalization or contributes directly to the biological activity profile of the resulting heterocycle. This specific regioisomer is essential for accessing the 5-amino-substituted scaffold; unsubstituted picolinaldehyde or other aminopicolinaldehyde isomers cannot replicate this synthetic outcome. The derived compounds have demonstrated notable anti-inflammatory and antimicrobial activities, supporting their evaluation as lead compounds in drug discovery programs .

Construction of Schiff Base Ligands and Metal Coordination Complexes

The bifunctional aldehyde-amine architecture of 5-aminopicolinaldehyde enables its use as a precursor for Schiff base ligand synthesis via condensation with primary amines . The resulting imine (azomethine) products can serve as N,N- or N,O-chelate ligands for transition metal coordination, with applications in catalysis, materials chemistry, and bioinorganic research [1]. The 5-amino substituent provides an additional coordination handle or hydrogen-bonding donor site distinct from the pyridine nitrogen, offering expanded coordination geometries compared to simple picolinaldehyde-derived Schiff bases . The commercial availability of 5-AP at 98% purity supports the reproducible preparation of these ligands .

Building Block for Combinatorial Heterocyclic Library Synthesis

As a representative aminoaldehyde, 5-aminopicolinaldehyde aligns with the 'aldehyde-bridge-alkene' motif utilized in intramolecular aza Diels-Alder cycloadditions and imino alcohol cyclizations for the construction of heterocyclic libraries . These synthetic strategies have been optimized for both solution-phase and solid-supported combinatorial applications. The specific 2-formyl-5-amino substitution pattern of 5-AP directs regioselectivity in cyclization reactions, enabling the systematic exploration of chemical space around the pyridine core. This use case is distinct from the procurement of 3-AP, which is typically reserved for target-based medicinal chemistry focused on ribonucleotide reductase inhibition [1].

Medicinal Chemistry: Physicochemical Property Optimization

For medicinal chemistry programs exploring pyridine-based scaffolds, 5-aminopicolinaldehyde offers a distinct physicochemical profile compared to the 3-amino isomer. The predicted consensus Log P of 0.16 and TPSA of 55.98 Ų provide a quantitative starting point for lead optimization when alterations to lipophilicity or polar surface area are required. Selection of 5-AP over 3-AP is indicated when a reduction in predicted membrane permeability or an increase in aqueous solubility is desired, based on the established relationship between amino group position and physicochemical properties in the pyridine series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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